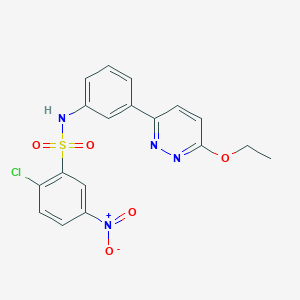

2-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Description

2-Chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a chloro group at position 2, a nitro group at position 5 on the benzene ring, and a substituted phenyl group attached to the sulfonamide nitrogen. The phenyl group is further modified with a 6-ethoxypyridazin-3-yl moiety, introducing a heterocyclic pyridazine ring with an ethoxy substituent. Structural determination of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name |

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O5S/c1-2-28-18-9-8-16(20-21-18)12-4-3-5-13(10-12)22-29(26,27)17-11-14(23(24)25)6-7-15(17)19/h3-11,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACIZYCJTHTBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Nitration: The nitration of a suitable aromatic compound to introduce the nitro group.

Chlorination: The addition of the chloro group via chlorination reactions.

Coupling: The coupling of the ethoxypyridazinyl group to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and chlorinating agents for chlorination. The final coupling step often involves the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. The sulfonamide group can inhibit bacterial folic acid synthesis, making these compounds potential candidates for antibiotic development. Studies have demonstrated the effectiveness of similar compounds against various bacterial strains, suggesting that 2-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide may also possess significant antimicrobial activity .

Anticancer Properties

The nitro group in the compound is known to participate in electron transfer processes, which can lead to the generation of reactive oxygen species (ROS). This property is crucial for anticancer agents as ROS can induce apoptosis in cancer cells. Preliminary studies have indicated that related compounds show promise in targeting specific cancer cell lines .

Hedgehog Pathway Modulation

Recent patents suggest that compounds similar to this compound can modulate the Hedgehog signaling pathway, which is implicated in various cancers and developmental disorders. This modulation could provide therapeutic avenues for treating tumors associated with aberrant Hedgehog signaling .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer effects of similar nitro-substituted compounds on human breast cancer cell lines. The results showed that these compounds induced cell cycle arrest and apoptosis through ROS generation, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

Sulfonamide vs. Acetamide Cores : Sulfonamides generally exhibit higher acidity and binding affinity than acetamides, which could translate to superior corrosion inhibition in acidic environments .

Role of Substituents: Nitro groups enhance inhibition efficiency across analogs, while methoxy groups may be less effective. The target’s chloro substituent likely outperforms methoxy in adsorption but may lag behind seleno’s synergistic effects in redox environments .

Software Utilization : Structural refinement tools like SHELX are critical for elucidating the crystallographic properties of such compounds, enabling precise comparisons of molecular geometries and intermolecular interactions .

Biological Activity

2-Chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18ClN3O4S

- Molecular Weight : 385.86 g/mol

The compound features a chloro group, a nitro group, and a sulfonamide functional group, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effective inhibition against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 15 | 100 |

| Methicillin-resistant S. aureus (MRSA) | 18 | 100 |

| Candida albicans | 14 | 100 |

These results suggest that the presence of both the nitro and sulfonamide groups enhances the antimicrobial efficacy by facilitating better interaction with bacterial cell membranes and metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells. For example, analogs similar to this compound were tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The observed IC50 values indicate potent anticancer activity, likely due to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial folate synthesis.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the ethoxypyridazine ring may facilitate penetration into lipid membranes, disrupting cellular homeostasis.

- Induction of Apoptosis in Cancer Cells : The nitro group may generate reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways in malignant cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including the target compound, revealed that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy.

Case Study 2: Cancer Cell Line Response

Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. Flow cytometry was employed to analyze apoptosis rates, revealing that treatment with the compound resulted in a significant increase in early apoptotic cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.